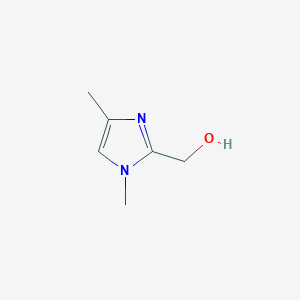

(1,4-Dimethyl-1H-imidazol-2-YL)methanol

Description

Historical Context and Evolution of Imidazole (B134444) Chemistry

The journey of imidazole chemistry began in 1858 when Heinrich Debus first synthesized the parent imidazole ring from glyoxal (B1671930) and ammonia (B1221849). nih.gov Initially named glyoxaline, this discovery laid the groundwork for over a century and a half of exploration into the synthesis and application of imidazole derivatives. nih.gov The versatility of the imidazole core, with its aromatic nature and two nitrogen atoms, has made it a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in successful drugs. nih.gov Over the years, synthetic methodologies have evolved from classical condensation reactions to more sophisticated techniques like the van Leusen imidazole synthesis and metal-catalyzed cross-coupling reactions, enabling the creation of a vast library of substituted imidazoles. mdpi.comnih.gov

Structural Significance of the Imidazole Scaffold in Heterocyclic Systems

The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. This arrangement imparts a unique combination of chemical properties. The ring is planar and electron-rich, making it a good ligand for metal ions and a participant in various non-covalent interactions. nih.gov The presence of both a basic (pyridine-like) and a weakly acidic (pyrrole-like) nitrogen atom allows it to act as a proton donor and acceptor, a crucial feature in many biological processes. pharmaguideline.com This amphoteric nature, along with its ability to form hydrogen bonds, contributes to its prevalence in nature, most notably in the amino acid histidine. nih.gov

Research Landscape of Imidazole Methanol (B129727) Derivatives

Imidazole methanol derivatives, characterized by a hydroxymethyl group attached to the imidazole ring, are a significant subclass of imidazole compounds. Research into these derivatives has revealed a broad spectrum of potential applications. In medicinal chemistry, they have been investigated for their potential as anticancer, antifungal, and anti-inflammatory agents. nih.govnih.gov The methanol group can be a key pharmacophore, participating in hydrogen bonding with biological targets, or it can serve as a synthetic handle for further molecular elaboration. wisconsin.edu In materials science, imidazole-containing polymers are explored for their thermal stability and potential use in various applications. researchgate.net Furthermore, imidazole derivatives are studied for their catalytic activity in various organic transformations. acs.org

Rationale for Focused Academic Inquiry into (1,4-Dimethyl-1H-imidazol-2-YL)methanol

The specific substitution pattern of this compound provides a compelling rationale for its focused study. The methyl groups at the 1- and 4-positions influence the electronic properties and steric environment of the imidazole ring. The N-methylation at the 1-position prevents the formation of certain intermolecular hydrogen bonds, potentially altering its physical properties and biological interactions compared to its N-unsubstituted counterparts. The C-methylation at the 4-position can also impact its binding affinity and reactivity. The methanol group at the 2-position, a site prone to nucleophilic attack in some imidazole reactions, offers a reactive center for further functionalization. pharmaguideline.com Understanding how these specific substitutions collectively modulate the properties of the imidazole methanol scaffold is a key driver for academic inquiry.

Overview of Current Research Directions and Gaps

A comprehensive review of the scientific literature reveals a significant gap in dedicated research on this compound. While general synthetic methods for substituted imidazoles are well-established, specific synthesis and characterization data for this particular compound are not widely reported in peer-reviewed journals. nih.govnih.gov Much of the available information comes from chemical databases and suppliers, providing predicted properties rather than extensive experimental findings. uni.lu

Current research on closely related imidazole methanol derivatives suggests potential avenues for investigation. For instance, studies on compounds like (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol highlight the use of such molecules as precursors for bulky chelating ligands in biomimetic metal complexes. mdpi.com This points to a potential application for this compound in coordination chemistry and catalysis.

The primary research gap, therefore, is the lack of fundamental experimental data and reported applications for this specific compound. Future research should focus on:

Optimized Synthesis and Full Characterization: Developing and reporting a high-yield, scalable synthesis for this compound, followed by comprehensive spectroscopic and crystallographic characterization.

Biological Screening: Evaluating the compound's potential in various biological assays, drawing inspiration from the known activities of other imidazole methanol derivatives.

Materials Science Applications: Exploring its potential as a monomer or building block for functional polymers or coordination frameworks.

The following table summarizes some of the key chemical identifiers and predicted properties for this compound, alongside experimental data for a related trimethylated analogue to provide context.

| Property | This compound | (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol |

| Molecular Formula | C6H10N2O | C7H12N2O |

| Molecular Weight | 126.16 g/mol | 140.18 g/mol |

| CAS Number | Not available | 185910-13-8 |

| Physical Form | Predicted: Solid | Liquid |

| XlogP (predicted) | -0.4 | - |

| SMILES | CC1=CN(C)C(=N1)CO | CN1C(CO)=NC(C)=C1C |

| InChI Key | PUSRNHMKIQVRHH-UHFFFAOYSA-N | URGOUROOMPQDGO-UHFFFAOYSA-N |

Data for this compound is based on predicted values from PubChem. uni.lu Data for (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is from commercial supplier information.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1,4-dimethylimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-3-8(2)6(4-9)7-5/h3,9H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSRNHMKIQVRHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59608-81-0 | |

| Record name | (1,4-dimethyl-1H-imidazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Chemical Reactivity and Transformational Pathways of 1,4 Dimethyl 1h Imidazol 2 Yl Methanol

Oxidative Transformations of the Hydroxymethyl Group

The primary alcohol functionality at the C-2 position is susceptible to oxidation, providing a synthetic route to corresponding aldehydes and carboxylic acids, which are valuable intermediates in organic synthesis.

Conversion to Aldehydes and Carboxylic Acids

The selective oxidation of (1,4-Dimethyl-1H-imidazol-2-YL)methanol to 1,4-dimethyl-1H-imidazole-2-carbaldehyde can be achieved using mild oxidizing agents that are specific for benzylic and allylic-type alcohols. Manganese dioxide (MnO₂) is a particularly effective reagent for this transformation, offering high selectivity and preventing over-oxidation to the carboxylic acid. mychemblog.comresearchgate.net The reaction is typically performed under heterogeneous conditions in an inert solvent like dichloromethane (B109758) or chloroform. mychemblog.com

Further oxidation of the intermediate aldehyde, 1,4-dimethyl-1H-imidazole-2-carbaldehyde, yields 1,4-dimethyl-1H-imidazole-2-carboxylic acid. This conversion can be accomplished using stronger oxidizing agents. A common method for oxidizing imidazole-2-carboxaldehydes involves aqueous hydrogen peroxide (H₂O₂), which provides the carboxylic acid in high yield under mild, room temperature conditions. chemicalbook.com

| Starting Material | Reagent(s) | Product | Typical Conditions |

|---|---|---|---|

| This compound | Manganese Dioxide (MnO₂) | 1,4-Dimethyl-1H-imidazole-2-carbaldehyde | Dichloromethane (CH₂Cl₂), Room Temp. |

| 1,4-Dimethyl-1H-imidazole-2-carbaldehyde | Hydrogen Peroxide (H₂O₂) | 1,4-Dimethyl-1H-imidazole-2-carboxylic acid | Aqueous solution, Room Temp. |

Mechanistic Studies of Oxidative Processes

The oxidation of benzylic-type alcohols like this compound with manganese dioxide proceeds through a radical mechanism. jove.com The process is initiated by the adsorption of the alcohol's hydroxyl group onto the surface of the solid MnO₂. mychemblog.comquizlet.com This is followed by a rate-determining step involving a hydrogen atom transfer from the hydroxymethyl carbon to an oxygen on the oxidant surface, coupled with an electron transfer from the alcohol to the Mn(IV) center. quizlet.com This generates a resonance-stabilized radical intermediate and a Mn(III) species. A subsequent, rapid electron transfer results in the formation of the aldehyde and Mn(II) hydroxide (B78521), after which the product desorbs from the surface. quizlet.com

The oxidation of the aldehyde to a carboxylic acid with hydrogen peroxide is believed to proceed via the formation of an aldehyde hydrate, which is then attacked by the peroxide. The subsequent rearrangement and elimination of water lead to the final carboxylic acid product.

Reductive Transformations of Imidazole-Derived Functionalities

While the imidazole (B134444) ring itself is generally stable and resistant to reduction under mild conditions, the functionalities derived from the hydroxymethyl group can be readily reduced. researchgate.net For instance, the aldehyde and carboxylic acid products from oxidation can be converted back to this compound using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov

Furthermore, catalytic hydrogenation provides a pathway for more extensive reduction. Research on the hydrogenation of 2-imidazolecarboxaldehyde has shown that it is a consecutive reaction. rsc.org The aldehyde is first reduced to the corresponding alcohol (1H-imidazole-2-methanol), which can be isolated as an intermediate. rsc.org Upon further hydrogenation under appropriate conditions (e.g., using a Palladium-based catalyst at elevated temperature and pressure), the alcohol is reduced to the 2-methyl group, yielding 2-methylimidazole. rsc.org This indicates that the hydroxymethyl group of this compound can be fully reduced to a methyl group under vigorous hydrogenation conditions.

The Birch reduction, which employs an alkali metal in liquid ammonia (B1221849) with a proton source, is a powerful method for reducing aromatic rings. wikipedia.orgmasterorganicchemistry.com However, its application to imidazoles can be complex. While the imidazole ring is an aromatic heterocycle, the presence of two nitrogen atoms makes it susceptible to ring cleavage under certain strong reductive conditions, particularly with complex metal hydrides in protic solvents. stackexchange.com

Electrophilic Substitution Reactions on the Imidazole Ring

The 1,4-dimethyl-1H-imidazole ring is electron-rich and undergoes electrophilic aromatic substitution. With the C-2 and C-4 positions already substituted, the reaction is directed exclusively to the C-5 position, which possesses the highest electron density.

Halogenation Protocols

Halogenation of the imidazole ring at the C-5 position can be achieved using various halogenating agents. Direct iodination and bromination are common transformations. The reaction is typically carried out under basic conditions to facilitate the electrophilic attack on the electron-rich ring. For example, treating an imidazole with iodine in the presence of a base like sodium hydroxide in an aqueous solution leads to the formation of iodo-imidazoles. google.com Crude products often contain poly-halogenated species, which can be treated with a reducing agent, such as sodium thiosulfate, to selectively remove excess iodine and yield the mono-halogenated product. google.com

| Halogen | Reagent(s) | Expected Product | Typical Conditions |

|---|---|---|---|

| Iodine | I₂ / NaOH | (5-Iodo-1,4-dimethyl-1H-imidazol-2-yl)methanol | Aqueous solution, 60-100 °C |

| Bromine | Br₂ / Base | (5-Bromo-1,4-dimethyl-1H-imidazol-2-yl)methanol | Aqueous or organic solvent, 60-100 °C |

Nitration Reactions

The nitration of N-substituted imidazoles is generally more challenging than for their N-unsubstituted counterparts. researchgate.net However, effective protocols have been developed. A highly relevant study on the nitration of 1,2-dimethylimidazole (B154445), a close structural analog, demonstrates a successful method using concentrated nitric acid in trifluoroacetic anhydride (B1165640) (TFAA) at low temperatures (0-5 °C). semanticscholar.org This powerful nitrating system generates the reactive nitronium trifluoroacetate (B77799) intermediate. rsc.org

Applying this methodology to a 1,4-disubstituted imidazole like this compound would be expected to yield the corresponding 5-nitro derivative, (1,4-Dimethyl-5-nitro-1H-imidazol-2-yl)methanol. The reaction on 1,2-dimethylimidazole yielded a mixture of the 4-nitro and 5-nitro isomers, with the 4-nitro isomer being the major product. semanticscholar.org For the 1,4-dimethyl substrate, substitution would occur at the only available position, C-5.

| Substrate | Reagents | Products | Reported Yields semanticscholar.org |

|---|---|---|---|

| 1,2-Dimethylimidazole | HNO₃ / TFAA, 0-5 °C, 12h | 1,2-Dimethyl-4-nitro-1H-imidazole | 53% |

| 1,2-Dimethyl-5-nitro-1H-imidazole | Not reported in isolation |

Nucleophilic Substitution Reactions on the Imidazole Ring

The aromatic imidazole ring is generally susceptible to electrophilic substitution. However, nucleophilic substitution of a hydrogen atom on the ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring system.

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile. This reaction is characteristic of electron-deficient aromatic systems. The mechanism involves the addition of a carbanion, which bears a leaving group (X), to the aromatic ring, forming a σ-adduct. This is followed by a base-induced β-elimination of HX to restore aromaticity.

For an imidazole ring to undergo VNS, it must be rendered sufficiently electron-deficient, typically by the presence of a nitro group. The imidazole core of this compound itself is not activated for VNS. However, nitro-substituted analogs demonstrate this reactivity. For instance, 1-aryl-4-nitroimidazoles react with 4-amino-1,2,4-triazole (B31798) in the presence of a base to yield 5-amino-1-aryl-4-nitroimidazoles. researchgate.net This highlights that the C-5 position, adjacent to the nitro group, is activated for this transformation.

A typical VNS reaction on a nitroimidazole scaffold is summarized in the table below.

| Reactant | Reagent | Conditions | Product | Yield |

| 1-Aryl-4-nitroimidazole | 4-Amino-1,2,4-triazole | MeONa, DMSO | 5-Amino-1-aryl-4-nitroimidazole | Moderate to Good |

This table illustrates a representative Vicarious Nucleophilic Substitution (VNS) reaction on a nitro-activated imidazole ring, demonstrating the introduction of an amino group at the C-5 position. researchgate.net

The aza-Michael addition is a conjugate addition reaction where a nitrogen nucleophile adds to an electron-deficient alkene (a Michael acceptor). The N-3 nitrogen atom of this compound, having a lone pair of electrons, can act as a nucleophile in this pathway. The N-1 position is already substituted with a methyl group and is thus unavailable for this reaction.

This reaction is highly versatile and can often be performed under solvent- and catalyst-free conditions at elevated temperatures (e.g., 80 °C), provided the imidazole derivative is soluble in the Michael acceptor. researchgate.net Alternatively, various bases can be used to catalyze the reaction, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). sci-hub.st The reaction proceeds by the nucleophilic attack of the imidazole nitrogen on the β-carbon of the α,β-unsaturated compound, leading to the formation of a new carbon-nitrogen bond. d-nb.inforsc.org

The following table presents examples of aza-Michael additions involving various imidazole derivatives, showcasing the scope of this reaction.

| Imidazole Donor | Michael Acceptor | Catalyst/Conditions | Yield (%) |

| Imidazole | Methyl acrylate | None, 80 °C, 5 h | 98 |

| Imidazole | Acrylonitrile | None, 80 °C, 3 h | >99 |

| 2-Methylimidazole | Methyl acrylate | None, 80 °C, 24 h | 98 |

| 4-Nitroimidazole | Methyl acrylate | NaH, DMF, 60 °C, 12 h | 98 |

| Imidazole | Methyl methacrylate | DBU (50 mol%), MeCN, 50 °C, 14 h | 94 |

This interactive table summarizes various conditions and outcomes for the aza-Michael addition of imidazole and its derivatives to different Michael acceptors, demonstrating the versatility of the reaction. researchgate.netsci-hub.st

Reactivity as a Masked Carbonyl Synthon via Quaternary Salt Intermediates

The C-2 position of the imidazole ring in this compound can exhibit reactivity analogous to a carbonyl carbon, a concept known as "umpolung" or polarity inversion. This is achieved by converting the imidazole into a 1,3-dimethylimidazolium (B1194174) salt, a type of quaternary salt.

The process involves the alkylation of the N-3 nitrogen atom, which can be accomplished with an alkylating agent like methyl iodide. This quaternization significantly increases the acidity of the proton at the C-2 position. Subsequent treatment with a strong base removes this proton to generate a highly nucleophilic N-heterocyclic carbene (NHC).

This NHC can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides). This sequence allows the C-2 position, which is formally at the oxidation state of a carboxylic acid derivative, to function as a nucleophile, effectively acting as a masked acyl anion or carbonyl synthon. For instance, thiazolium salts, which are structurally related, are well-known catalysts that operate via this principle in reactions like the benzoin (B196080) condensation.

| Step | Description | Intermediate/Product |

| 1. Quaternization | Alkylation of the N-3 nitrogen of this compound to form an imidazolium (B1220033) salt. | 1,3,4-Trimethyl-2-(hydroxymethyl)-1H-imidazol-3-ium salt |

| 2. Deprotonation | Treatment with a strong base to remove the acidic C-2 proton. | N-Heterocyclic Carbene (NHC) |

| 3. Nucleophilic Attack | The NHC reacts with an electrophile (E+). | C-2 substituted imidazolium adduct |

This table outlines the sequential steps for utilizing the C-2 position of the imidazole ring as a masked carbonyl synthon, proceeding through a key N-heterocyclic carbene intermediate.

Ring Opening and Rearrangement Reactions

The aromatic nature of the imidazole ring imparts significant stability, making ring-opening and rearrangement reactions generally unfavorable under standard conditions. researchgate.netpharmaguideline.com However, under specific, often energetic, conditions or after modification of the ring's aromaticity, such transformations can be induced.

Rearrangement Reactions: Photochemical rearrangement is a known pathway for substituted imidazoles. Theoretical studies on 1,4-dimethyl-imidazole, the core of the target compound, suggest that upon photochemical excitation (π → π* transition), the molecule can undergo a rearrangement involving the interchange of ring atoms. acs.org This process is believed to proceed through conical intersections, leading to a skeletal reorganization where, for example, the C-2 and C-4 atoms exchange positions. acs.org Another type of rearrangement is ring expansion. For example, reaction of 2,4,5-trimethylimidazole with dichlorocarbene (B158193) can induce a ring expansion to form a 5-chloro-2,4,6-trimethylpyrimidine. rsc.org

Ring Opening Reactions: The stable imidazole ring is resistant to cleavage. Ring opening typically requires initial disruption of its aromaticity. Two primary strategies can facilitate this:

Quaternization and Nucleophilic Attack: Similar to the chemistry of purines, quaternization of the imidazole ring (e.g., at N-3) makes it more susceptible to nucleophilic attack. researchgate.net Strong nucleophiles like hydroxide can attack an electrophilic carbon atom (e.g., C-2), leading to a ring-opened intermediate. This is observed in the alkaline-induced opening of the imidazole ring in 7-methylguanosine. nih.gov

Reduction and Cleavage: The aromatic ring can be chemically reduced to its non-aromatic counterparts, such as an imidazoline (B1206853) or imidazolidine. These saturated or partially saturated rings lack aromatic stability and are much more susceptible to hydrolytic or reductive cleavage, for example, to yield N,N'-disubstituted ethylenediamines. researchgate.net

| Transformation Type | Conditions | Description |

| Rearrangement | Photochemical (UV irradiation) | Skeletal reorganization via interchange of ring atoms (e.g., C2/C4 swap). acs.org |

| Rearrangement | Dichlorocarbene (:CCl2) | Ring expansion of the imidazole to a six-membered pyrimidine (B1678525) ring. rsc.org |

| Ring Opening | 1. Quaternization 2. Strong base (e.g., NaOH) | Nucleophilic attack on the activated imidazolium ring leads to hydrolytic cleavage. nih.gov |

| Ring Opening | 1. Ring Reduction (e.g., H2/catalyst) 2. Hydrolysis/Reduction | Cleavage of the non-aromatic imidazoline/imidazolidine ring. researchgate.net |

This table summarizes specific conditions that can lead to either rearrangement or ring-opening of the otherwise stable imidazole ring system.

Spectroscopic and Structural Characterization Methodologies for 1,4 Dimethyl 1h Imidazol 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹H NMR spectrum of (1,4-Dimethyl-1H-imidazol-2-YL)methanol is expected to show distinct signals for each unique proton group.

The anticipated signals are:

A singlet for the proton on the imidazole (B134444) ring (H-5).

A singlet for the methylene (B1212753) protons (-CH₂OH) of the methanol (B129727) group.

A singlet for the methyl protons attached to the nitrogen atom (N-CH₃).

A singlet for the methyl protons at the C4 position of the ring (C-CH₃).

A broad singlet for the hydroxyl proton (-OH), which can exchange with trace amounts of D₂O in the solvent.

The chemical shifts (δ) are influenced by the electron density around the protons. The aromatic proton (H-5) is expected to appear in the downfield region (typically 6.5-7.5 ppm) due to the aromatic nature of the imidazole ring. The methylene protons, being attached to an electronegative oxygen atom and the imidazole ring, would likely resonate between 4.5 and 5.0 ppm. The N-methyl protons are generally observed around 3.5-4.0 ppm, while the C-methyl protons attached to the ring appear further upfield, typically between 2.0 and 2.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-5 (ring) | ~6.7 | Singlet | 1H |

| -CH₂OH (methylene) | ~4.6 | Singlet | 2H |

| N-CH₃ (methyl) | ~3.6 | Singlet | 3H |

| C4-CH₃ (methyl) | ~2.2 | Singlet | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

The expected signals are:

Three signals for the carbon atoms of the imidazole ring (C2, C4, and C5). The C2 carbon, bonded to two nitrogen atoms and the methanol group, will be the most downfield.

One signal for the methylene carbon (-CH₂OH).

One signal for the N-methyl carbon (N-CH₃).

One signal for the C4-methyl carbon (C-CH₃).

Characteristic chemical shifts for imidazole ring carbons typically appear between 115 and 150 ppm. researchgate.net The C2 carbon is expected around 145-150 ppm, C4 around 135-140 ppm, and C5 around 115-120 ppm. The methylene carbon should appear in the 55-65 ppm range, while the N-methyl and C-methyl carbons will be the most upfield, appearing around 30-35 ppm and 10-15 ppm, respectively.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (ring) | ~148 |

| C4 (ring) | ~137 |

| C5 (ring) | ~118 |

| -CH₂OH (methylene) | ~57 |

| N-CH₃ (methyl) | ~33 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be relatively simple, showing no cross-peaks between the different methyl, methylene, and ring proton singlets, confirming their isolation from other proton spins. A weak, long-range coupling might be observable between the C4-methyl protons and the H-5 proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). For the target molecule, an HSQC spectrum would be expected to show the following key cross-peaks:

The H-5 signal (~6.7 ppm) correlating with the C5 signal (~118 ppm).

The -CH₂OH proton signal (~4.6 ppm) correlating with the methylene carbon signal (~57 ppm).

The N-CH₃ proton signal (~3.6 ppm) correlating with the N-methyl carbon signal (~33 ppm).

The C4-CH₃ proton signal (~2.2 ppm) correlating with the C4-methyl carbon signal (~12 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations), which is essential for piecing together the molecular framework. Key expected HMBC correlations for this compound include:

The methylene protons (-CH₂OH) would show a correlation to the C2 carbon of the ring.

The N-methyl protons (N-CH₃) would correlate to the C2 and C5 carbons.

The C4-methyl protons (C4-CH₃) would correlate to the C4 and C5 carbons.

The H-5 ring proton would show correlations to the C4, C2, and the N-methyl carbon.

These combined 2D NMR experiments provide definitive evidence for the connectivity of the atoms, confirming the proposed structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group's stretching vibration, broadened due to hydrogen bonding.

C-H Stretch: Absorptions between 2850-3000 cm⁻¹ correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups. Aromatic C-H stretching from the imidazole ring may appear slightly above 3000 cm⁻¹.

C=N and C=C Stretch: The imidazole ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1450-1650 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol is expected in the 1000-1100 cm⁻¹ range.

Ring Vibrations: Various other fingerprint vibrations corresponding to in-plane and out-of-plane bending of the imidazole ring will be present below 1400 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200-3600 | Strong, Broad |

| C-H Stretch | Aromatic (ring) | 3050-3150 | Medium |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850-3000 | Medium-Strong |

| C=N / C=C Stretch | Imidazole Ring | 1450-1650 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). nih.gov This allows for the unambiguous determination of the molecular formula.

For this compound, the molecular formula is C₆H₁₀N₂O. The calculated monoisotopic mass is 126.07931 Da. uni.lu HRMS analysis, often using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 127.0866, confirming the molecular formula. uni.lu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. A plausible fragmentation pattern for the [M+H]⁺ ion of this compound could involve:

Loss of a water molecule (H₂O, 18 Da) to give a fragment at m/z 109.0760.

Loss of the hydroxymethyl radical (•CH₂OH, 31 Da) to yield a 1,4-dimethylimidazolium cation at m/z 96.0715.

Cleavage of the C4-methyl group (•CH₃, 15 Da).

These fragmentation patterns help to confirm the connectivity of the functional groups within the molecule.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can map the electron density and thus determine the precise positions of atoms, bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, its solid-state structure would be dictated by intermolecular forces, primarily hydrogen bonding. The hydroxyl group (-OH) is a strong hydrogen bond donor, while the oxygen atom of the hydroxyl group and the unprotonated nitrogen atom (N3) of the imidazole ring are potential hydrogen bond acceptors.

It is highly probable that the crystal packing would feature strong O-H···N hydrogen bonds, where the hydroxyl group of one molecule donates its proton to the N3 atom of a neighboring molecule. nih.gov This type of interaction is common in imidazole-containing alcohols and often leads to the formation of extended chains or networks. nih.govnih.gov For instance, in the crystal structure of (1H-Imidazol-4-yl)methanol, molecules are linked by O-H···N and N-H···O hydrogen bonds, creating a two-dimensional network. nih.gov Similar interactions would be expected to play a crucial role in the supramolecular assembly of this compound, defining its solid-state architecture.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Vibrational Spectroscopy (Raman Spectroscopy) in Conformational Analysis

Vibrational spectroscopy, particularly Raman spectroscopy, serves as a powerful, non-destructive technique for probing the conformational landscape of molecules. The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly influence its physical, chemical, and biological properties. For this compound, conformational flexibility primarily arises from the rotation around the single bond connecting the hydroxymethyl group to the C2 position of the imidazole ring. Raman spectroscopy can distinguish between different conformers because each unique spatial arrangement gives rise to a distinct set of vibrational modes, resulting in a unique Raman spectrum.

The analysis of the Raman spectrum of this compound and its derivatives relies on the identification of characteristic vibrational bands associated with the imidazole ring and its substituents. While specific experimental Raman data for this compound is not extensively available in the literature, a comprehensive understanding can be built upon theoretical calculations and experimental data from structurally related imidazole derivatives. Computational methods, such as Density Functional Theory (DFT), have been shown to be highly effective in predicting the vibrational spectra of substituted imidazoles. These theoretical studies, in conjunction with experimental data from similar compounds, provide a robust framework for interpreting the Raman spectra in the context of conformational analysis.

The key to conformational analysis using Raman spectroscopy lies in identifying vibrational modes that are sensitive to changes in dihedral angles. For this compound, the orientation of the hydroxymethyl group relative to the imidazole ring will influence the vibrational frequencies of the C-C-O backbone of the substituent, as well as adjacent C-N and C-H bonds within the imidazole ring.

Detailed Research Findings from Related Imidazole Derivatives

Studies on various imidazole derivatives have established the characteristic Raman bands for the imidazole ring. These include ring stretching modes, in-plane and out-of-plane bending modes. The substitution pattern on the imidazole ring, as in this compound, significantly influences the exact frequencies of these modes.

For instance, research on 5,6-dimethylbenzimidazole (B1208971) has provided insights into the vibrational modes of a dimethyl-substituted imidazole system. nih.gov Although a benzimidazole (B57391), the fundamental vibrations of the imidazole core are comparable. Furthermore, computational studies on imidazole-2-carboxaldehyde offer a close comparison for a C2-substituted imidazole, where the substituent also contains a C-O bond. researchgate.net These studies typically show that the imidazole ring stretching vibrations occur in the 1300-1600 cm⁻¹ region. The C-H stretching vibrations of the methyl groups and the imidazole ring are expected in the 2900-3200 cm⁻¹ range. The vibrations of the hydroxymethyl group, including C-O stretching and O-H bending, are also critical for conformational analysis and are typically observed in the 1000-1200 cm⁻¹ and 1300-1450 cm⁻¹ regions, respectively.

The conformational state of the hydroxymethyl group in this compound would likely manifest as shifts in the Raman bands associated with the C2-substituent and the imidazole ring. For example, different rotational isomers (conformers) would exhibit distinct vibrational coupling between the hydroxymethyl group and the imidazole ring, leading to measurable differences in their Raman spectra. By comparing the experimental Raman spectrum with theoretically predicted spectra for different stable conformers, it is possible to determine the predominant conformation in a given state (e.g., solid, solution).

Below are interactive tables summarizing the expected Raman vibrational modes for the core structures of this compound, based on data from related compounds.

Table 1: Characteristic Raman Bands of the Imidazole Ring

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Imidazole Ring Stretching | 1300 - 1600 | Sensitive to substitution and electronic effects. |

| Imidazole Ring In-plane Bending | 800 - 1200 | Can be coupled with substituent vibrations. |

| Imidazole Ring Out-of-plane Bending | 600 - 800 | Generally weaker in Raman spectra. |

Table 2: Characteristic Raman Bands of Substituent Groups

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| C-H Stretching (Methyl) | 2900 - 3000 | Asymmetric and symmetric stretches. |

| C-H Bending (Methyl) | 1375 - 1470 | Asymmetric and symmetric bends. |

| C-H Stretching (Imidazole Ring) | 3050 - 3150 | Characteristic of aromatic C-H bonds. |

| C-O Stretching (Methanol) | 1000 - 1200 | Highly sensitive to hydrogen bonding and conformation. |

| O-H Bending (Methanol) | 1300 - 1450 | In-plane bending, can be broad. |

| C-N Stretching | 1250 - 1350 | Involving the substituent and the ring. |

In a conformational analysis study, researchers would acquire the Raman spectrum of this compound and compare the observed peak positions and intensities with those predicted by computational models for various rotational conformers. The conformer whose calculated spectrum best matches the experimental data would be identified as the most stable or predominant conformation. Temperature-dependent Raman studies could also be employed to investigate the energetics of different conformers, as changes in temperature can alter the population distribution of conformers, which would be reflected in the Raman spectrum.

Advanced Applications in Organic Synthesis

(1,4-Dimethyl-1H-imidazol-2-YL)methanol as a Versatile Synthetic Intermediate

This compound serves as a highly useful intermediate in organic synthesis, primarily due to the reactivity of both the imidazole (B134444) core and its hydroxymethyl substituent. The synthesis of this compound and its analogs typically proceeds through the lithiation of the parent imidazole at the C-2 position, followed by quenching with an electrophile, in this case, formaldehyde (B43269).

The key to its versatility is the 2-lithio-1,4-dimethyl-1H-imidazole intermediate. The metallation at the C-2 position is a common and effective strategy for the functionalization of imidazole rings. researchgate.netrsc.org This highly reactive organolithium species can react with a wide array of electrophiles to introduce various substituents. The subsequent reaction with formaldehyde yields the target hydroxymethyl derivative.

Functionally, the (1-methyl-1H-imidazol-2-yl)methanol system can be viewed as a masked carbonyl group. jst.go.jp The alcohol can be oxidized to the corresponding aldehyde or ketone, or it can be converted into a more stable salt and subsequently transformed into a carbonyl compound, providing a valuable synthetic equivalent for acyl anions or cations depending on the reaction pathway. jst.go.jp This dual reactivity allows chemists to use it as a linchpin in multi-step syntheses.

Utilization in the Construction of Complex Molecular Architectures

The inherent functionality of this compound makes it an adept participant in the synthesis of intricate molecular structures, including polycyclic and fused heterocyclic systems.

Building Blocks for Polycyclic Compounds

While direct examples of using this compound to construct the core of a polycyclic cage are not extensively documented, its role as a precursor for ligands that coordinate with metal centers is a related application. For instance, more complex imidazol-2-yl methanol (B129727) derivatives, such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, have been synthesized as precursors for biomimetic chelating ligands. nih.gov In such cases, the bulky adamantyl group provides steric shielding to a coordinated metal. This demonstrates the principle of incorporating imidazole-containing fragments into larger, sterically demanding polycyclic systems.

Precursors for Fused Heterocyclic Systems

The construction of fused heterocyclic systems is a significant area of medicinal chemistry, as these scaffolds often exhibit potent biological activity. nih.gov Imidazole derivatives are frequently used as starting materials for creating these fused rings. The reactivity of both the imidazole ring nitrogens and the C-2 hydroxymethyl group in this compound provides pathways for annulation reactions.

One established strategy involves the reaction of related imidazolyl methanol derivatives with reagents like chloroacetylchloride to form fused imidazo-1,4-oxazinone systems. nih.gov The reaction typically proceeds via initial acylation of the hydroxyl group, followed by an intramolecular cyclization involving one of the ring nitrogens. This general approach highlights the potential of this compound to serve as a precursor for a variety of fused heterocycles. The synthesis of porphyrins fused to imidazole rings represents another advanced application, creating complex building blocks for multiporphyrin arrays. researchgate.net

Table 1: Representative Reactions for Fused Heterocycle Synthesis

| Starting Material Type | Reagent | Fused System Formed | Reaction Principle |

|---|---|---|---|

| C-2 Aroyl Imidazolyl Methanol | Chloroacetylchloride | Imidazo-1,4-oxazinone | Intramolecular cyclization following O-acylation |

| Porphyrin-2,3-dione | Aromatic Aldehydes, NH₄OAc | Imidazo[4,5-b]porphyrin | Condensation and cyclization |

| N-benzyl-2-iodoimidazole | Palladium Catalyst | 5H-imidazo[2,1-a]isoindole | Intramolecular C-H arylation |

Role in Derivatization for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool in drug discovery, enabling the rapid synthesis of large libraries of related compounds for high-throughput screening. nih.gov The structure of this compound is well-suited for this purpose, serving as a versatile scaffold for derivatization.

The hydroxyl group is a prime site for modification. It can be readily converted into a wide range of esters and ethers, introducing diverse functional groups and altering the molecule's physicochemical properties. Furthermore, the imidazole ring itself can undergo further reactions, such as electrophilic substitution at the C-5 position, to add another layer of diversity. This multi-handle derivatization capability allows for the creation of a focused library of compounds built around the 1,4-dimethyl-1H-imidazol-2-yl core. Liquid-phase combinatorial synthesis has been successfully applied to create diverse benzimidazole (B57391) libraries, demonstrating the feasibility of this approach for related heterocyclic systems. researchgate.net

Application in Natural Product Synthesis

The imidazole nucleus is a recurring motif in a multitude of natural products, including the essential amino acid histidine. researchgate.netnih.gov Its presence is crucial for the biological function of these molecules. Consequently, synthetic intermediates that provide access to substituted imidazole cores are of great interest in the total synthesis of natural products and their analogs.

While specific examples detailing the use of this compound in the total synthesis of a natural product are not prominent in the literature, the importance of related structures like (4H)-imidazol-4-ones in natural products is well-reviewed. nih.govrsc.org The synthetic strategies used to incorporate the imidazole ring often rely on building blocks that can be elaborated into the final complex structure. The functional handles on this compound—the nucleophilic imidazole ring and the reactive hydroxyl group—position it as a potential precursor for constructing more elaborate imidazole-containing targets.

Catalytic Applications of 1,4 Dimethyl 1h Imidazol 2 Yl Methanol Derived Systems

Precursors for N-Heterocyclic Carbenes (NHCs) in Organocatalysis

N-Heterocyclic carbenes have emerged as a dominant class of organocatalysts, capable of mediating a wide array of chemical reactions. researchgate.net Their strong σ-donating ability and tunable steric and electronic properties make them highly effective catalysts. Imidazole (B134444) derivatives, such as (1,4-Dimethyl-1H-imidazol-2-YL)methanol, are crucial starting materials for the synthesis of imidazolium (B1220033) salts, which serve as stable precursors to NHCs. wisconsin.edu

The synthesis of NHC precursors, typically azolium salts, from imidazole starting materials is a well-established strategy in organic chemistry. nih.gov The general approach involves the alkylation or arylation of the imidazole nitrogen atoms. For a precursor like this compound, the synthesis of a corresponding imidazolium salt would involve the modification of the exocyclic methanol (B129727) group and subsequent quaternization of the N3 nitrogen.

A common synthetic pathway involves converting the alcohol functionality into a better leaving group, such as a halide (e.g., chloromethyl or bromomethyl). This is followed by reaction with a suitable nucleophile to introduce a desired substituent and generate the imidazolium salt. The choice of substituents allows for the fine-tuning of the steric and electronic properties of the resulting NHC, which in turn influences its catalytic activity and selectivity. researchgate.net

Table 1: General Synthetic Strategies for Imidazolium NHC Precursors

| Starting Material | Reagents | Intermediate | Final Product (Precursor) |

|---|---|---|---|

| 1,4-Disubstituted Imidazole | 1. Formaldehyde (B43269), HCl2. Tertiary Amine/Phosphine | 1-(Chloromethyl)-1,4-disubstituted imidazole | Imidazolium Chloride |

| Imidazole | Alkyl Halide, Base | N-Alkyl Imidazole | Imidazolium Halide |

| Diamine | 1. Triethyl Orthoformate2. Acid | Imidazolinium Salt | Imidazolinium Salt |

| Glyoxal (B1671930), Aldehyde, Amine | One-pot condensation | Imidazolium Salt | Imidazolium Salt |

This table presents generalized methods for the synthesis of imidazolium salts, which are the precursors for N-heterocyclic carbenes.

The generation of the active NHC catalyst from its imidazolium salt precursor is typically achieved in situ through deprotonation of the C2-proton using a base. nih.gov The stability and reactivity of the carbene can be modulated by the substituents on the nitrogen atoms.

NHCs are renowned for their ability to induce "umpolung" or polarity inversion in substrates, most notably aldehydes. nih.gov This reactivity forms the basis for a multitude of powerful C-C bond-forming reactions, including the benzoin (B196080) condensation and the Stetter reaction. nih.govsemanticscholar.org

The catalytic cycle of a typical NHC-catalyzed reaction, such as the benzoin condensation, begins with the nucleophilic attack of the carbene on the carbonyl carbon of an aldehyde. This is followed by a proton transfer, which generates the key nucleophilic species known as the Breslow intermediate. nih.gov This intermediate can then attack a second molecule of the aldehyde (or another electrophile in the case of the Stetter reaction), leading to the formation of the desired product and regeneration of the NHC catalyst. nih.govnih.gov

Key Steps in NHC Catalysis (Benzoin Condensation Example):

Deprotonation: An external base removes the acidic C2 proton from the imidazolium salt to generate the free NHC.

Nucleophilic Attack: The NHC attacks the carbonyl carbon of an aldehyde.

Breslow Intermediate Formation: A proton transfer occurs to form the enaminol species known as the Breslow intermediate. This is the umpolung step, converting the initially electrophilic aldehyde carbon into a nucleophile.

Second Nucleophilic Attack: The Breslow intermediate attacks a second aldehyde molecule.

Product Formation & Catalyst Regeneration: The resulting intermediate collapses to form the α-hydroxy ketone (benzoin) product and releases the NHC catalyst, allowing it to re-enter the catalytic cycle.

Ligand Design for Transition Metal Catalysis

Beyond organocatalysis, imidazole derivatives are extensively used as ligands in transition metal catalysis. Their strong σ-donating properties allow them to form stable bonds with a wide range of metal centers, creating robust and highly active catalysts. lookchem.com The presence of the methanol group in this compound provides an additional coordination site, enabling its use as a bidentate ligand, which can enhance the stability and influence the reactivity of the metal complex.

Ligands containing both an imidazole ring and a coordinating sidearm, such as an alcohol, can act as bidentate chelators. This compound can coordinate to a metal center through one of the imidazole nitrogen atoms and the oxygen atom of the methanol group, forming a stable five-membered chelate ring. This chelation effect often leads to enhanced thermal stability and catalytic activity compared to monodentate ligands. researchgate.net

The strong σ-donor character of the imidazole ring, combined with the potential for N,O-chelation, makes these ligands suitable for stabilizing various oxidation states of transition metals like palladium, ruthenium, nickel, copper, and rhodium. nih.govnih.gov The electronic properties of the resulting metal complex can be further tuned by modifications to the imidazole backbone or the methanol sidearm. For instance, a bidentate ligand incorporating a strong σ-donor imidazole and a moderate π-acceptor pyridine (B92270) unit has been shown to be effective in accommodating the electronic requirements for different elementary steps in a catalytic cycle. nih.gov

Table 2: Representative Metal Complexes with Imidazole-Based Ligands

| Metal Center | Ligand Type | Coordination Mode | Application Area |

|---|---|---|---|

| Palladium (Pd) | Imidazole-Phosphine | P, N-Bidentate | Cross-Coupling, Allylic Substitution |

| Ruthenium (Ru) | Polydentate Imidazole | N, N, N-Tridentate | Olefin Metathesis, Hydrogenation |

| Copper (Cu) | Chiral Bis(imidazoline) | N, N-Bidentate | Asymmetric Friedel-Crafts Alkylation |

| Nickel (Ni) | Imidazole-Pyridine | N, N-Bidentate | Cross-Electrophile Coupling |

| Gold (Au) | Imidazole (NHC) | Monodentate Carbene | Radiopharmaceuticals, Auration |

This table showcases the versatility of imidazole-containing ligands in coordinating with various transition metals for diverse catalytic applications.

Palladium complexes bearing NHC ligands, which can be derived from imidazolium precursors, are exceptionally effective catalysts for cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. cumhuriyet.edu.trscripps.educumhuriyet.edu.tr These reactions are fundamental tools for the construction of C-C and C-N bonds. The strong M-C bond formed between the metal and the NHC ligand provides high thermal stability to the catalyst, often allowing for reactions to be performed under mild conditions with low catalyst loadings. scripps.edu

Systems derived from this compound, either as NHC-metal complexes or as N,O-chelated metal complexes, are well-suited for such transformations. The robust nature of these catalysts makes them particularly useful for coupling challenging substrates, such as unactivated aryl chlorides. scripps.edu

Table 3: Performance of Imidazole-Based Ligands in Suzuki-Miyaura Coupling

| Aryl Halide | Arylboronic Acid | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(II)-NHC Complex | Room Temperature, Base | >95% |

| 4-Chloroacetophenone | 4-Methoxyphenylboronic acid | (IPr)Pd(allyl)Cl | 80 °C, K3PO4 | 98% |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)2 / Imidazolium Salt | 110 °C, Cs2CO3 | 99% |

| 2-Chlorotoluene | Phenylboronic acid | (IMes)Pd(acac)2 | 100 °C, K3PO4 | 92% |

This table summarizes data for Suzuki-Miyaura reactions catalyzed by palladium complexes with N-heterocyclic carbene (NHC) ligands derived from imidazole precursors. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene.

The development of asymmetric catalysis is a paramount goal in modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. nih.gov The introduction of chirality into the ligand framework is the most common strategy for achieving enantioselectivity in metal-catalyzed reactions.

The this compound scaffold can be rendered chiral through several approaches. For instance, a chiral substituent could be introduced at the N1-position of the imidazole ring, or the methanol moiety itself could be modified to contain a stereocenter. Such chiral ligands can then be coordinated to a transition metal, creating a chiral catalytic environment that can differentiate between the enantiotopic faces of a prochiral substrate. lookchem.comnih.gov

Chiral palladium complexes with imidazole-containing ligands have been successfully employed in asymmetric Heck-type reactions and conjugate additions, achieving notable enantioselectivities. lookchem.com Similarly, copper complexes with chiral bis(imidazoline) ligands have proven effective in asymmetric Friedel-Crafts alkylations. nih.gov These examples underscore the potential of catalytic systems derived from chiral imidazole methanol ligands for a broad range of enantioselective transformations.

Table 4: Examples of Asymmetric Reactions with Chiral Imidazole-Type Ligands

| Reaction Type | Metal | Ligand Type | Substrates | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Cu(OTf)2 | Chiral Bis(imidazoline) | Indole, Nitrostyrene | up to 55% |

| Heck-type Arylation | Pd(OAc)2 | Chiral Imidazole | 2,3-Dihydrofuran, Phenylboronic acid | ~10% |

| Allylic Substitution | Pd(0) | Chiral Imidazoline-Phosphine | 1,3-Diphenylallyl acetate, Dimethyl malonate | up to 99% |

| Desymmetrization | Phase-Transfer Catalyst | Chiral Cinchona Alkaloid | Prochiral Imidazole | >90% |

This table highlights the application of chiral ligands based on imidazole and imidazoline (B1206853) frameworks in achieving enantioselectivity in various metal-catalyzed reactions.

Biomimetic Catalysis and Enzyme Mimicry

Systems derived from this compound are valuable platforms for biomimetic catalysis and the development of artificial enzymes. This potential stems from the structural and electronic properties of the imidazole ring, which is a fundamental component of the active sites of many natural enzymes, most notably as the side chain of the amino acid histidine. researchgate.net The imidazole moiety's ability to act as both a hydrogen bond donor/acceptor and a potent ligand for metal ions is crucial to the catalytic activity of enzymes like metalloenzymes and hydrolases. nih.govnih.gov

In enzyme mimicry, synthetic molecules are designed to replicate the function, if not the exact structure, of natural enzymes. sci-hub.st Derivatives of this compound can be utilized to construct such mimics in several ways. The nitrogen atoms of the imidazole ring can coordinate with transition metals (e.g., iron, copper, zinc) to form complexes that model the active sites of metalloenzymes. researchgate.netnih.gov These synthetic analogues can mimic the catalytic activity of enzymes involved in oxidation, hydrolysis, and other transformations. nih.gov For instance, iron complexes with imidazole-containing ligands have been developed as mimics for phenoxazinone synthase, catalyzing the oxidative coupling of phenols. researchgate.net The specific substitution pattern of this compound, with methyl groups at the N1 and C4 positions, influences the steric and electronic environment of the metal center, allowing for the fine-tuning of the catalyst's reactivity and selectivity.

Furthermore, the imidazolium salts derived from this compound can serve as precursors to N-heterocyclic carbenes (NHCs). These NHCs are potent organocatalysts that can mimic the function of the thiamine (B1217682) diphosphate (B83284) (ThDP) coenzyme in reactions like the benzoin condensation. nih.gov In these enzymatic pathways, the thiazolium ring of ThDP is deprotonated to form a nucleophilic carbene; similarly, an imidazolium salt can be deprotonated to form an NHC that initiates the catalytic cycle. These artificial systems can achieve significant rate accelerations, mimicking the efficiency of natural enzymes in aqueous environments. nih.gov

The table below summarizes conceptual biomimetic systems derived from this compound and the corresponding natural enzymatic systems they mimic.

| Biomimetic System Component | Derivative of this compound | Target Enzyme/Coenzyme | Catalytic Reaction Mimicked |

| Metalloenzyme Active Site | Metal complex with the compound as a ligand (e.g., Cu(II), Fe(II/III)) | Copper oxidases, Heme proteins | Catechol oxidation, Oxygen activation |

| Organocatalyst | N-heterocyclic carbene (NHC) from the corresponding imidazolium salt | Thiamine Diphosphate (ThDP) | Benzoin condensation, Stetter reaction |

| Acid-Base Catalyst | Mg²⁺-imidazole complex | Polyketide Synthase | Claisen self-condensation |

Heterogeneous Catalysis Using Imidazole-Functionalized Supports

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the operational advantages of the latter, such as enhanced stability and reusability. researchgate.net The this compound molecule is particularly well-suited for this purpose due to its hydroxymethyl (-CH₂OH) group, which provides a convenient anchor for covalent attachment to various solid supports. chalmers.se

Commonly used support materials include inorganic oxides like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃), as well as organic polymers such as polystyrene. researchgate.netchalmers.se The surface of these materials can be functionalized with reactive groups that can form a covalent bond with the hydroxyl group of the imidazole derivative. For example, silica can be treated with (3-chloropropyl)trimethoxysilane to introduce chloropropyl groups on its surface. Subsequent reaction with this compound, typically in the presence of a base, results in the immobilization of the imidazole moiety onto the silica support via a stable ether linkage.

Once immobilized, the imidazole-functionalized support can be used in several catalytic applications. It can act as a solid-phase ligand to chelate metal ions, creating a robust and recyclable heterogeneous catalyst for various organic transformations, including cross-coupling reactions, oxidations, and reductions. The solid support isolates the active catalytic centers, which can prevent catalyst deactivation through pathways like dimerization that may occur in homogeneous solutions. researchgate.net

Furthermore, the supported imidazole can be quaternized to form an immobilized imidazolium salt. These materials can serve as heterogeneous N-heterocyclic carbene (NHC) precatalysts or as phase-transfer catalysts. The recyclability of these supported catalysts is a significant advantage, reducing operational costs and minimizing waste, which aligns with the principles of green chemistry.

The table below outlines different strategies for immobilizing imidazole derivatives and the potential applications of the resulting heterogeneous catalysts.

| Support Material | Functionalization/Immobilization Method | Catalyst Type | Potential Catalytic Application |

| Mesoporous Silica (SiO₂) ** | Grafting via reaction of the -OH group with surface silanols or functional linkers | Supported Metal Complex | Suzuki-Miyaura cross-coupling |

| Polystyrene Beads | Copolymerization of a vinyl-functionalized imidazole derivative | Supported Organocatalyst (NHC) | Transesterification |

| Magnetic Nanoparticles (Fe₃O₄@SiO₂) ** | Surface modification with silane (B1218182) coupling agents followed by attachment of the imidazole | Magnetically separable catalyst | Oxidation of alcohols |

Based on a comprehensive search of available scientific literature, there is a notable lack of published research specifically detailing the coordination chemistry and metal complexation of the compound this compound. The stringent requirement to focus solely on this specific ligand prevents the inclusion of data from related but structurally distinct imidazole-based ligands.

As a result, it is not possible to generate a scientifically accurate article that adheres to the provided detailed outline. The necessary experimental and theoretical data for the following sections concerning this compound are not present in the accessible literature:

Coordination Chemistry and Metal Complexation of 1,4 Dimethyl 1h Imidazol 2 Yl Methanol Ligands

Electronic and Magnetic Properties of Imidazole (B134444) Methanol (B129727) Metal Complexes:The electronic and magnetic properties of complexes formed with this particular ligand have not been reported.

While the broader field of imidazole-containing ligands in coordination chemistry is extensive, providing information on other compounds would violate the explicit instructions of this request. Therefore, a detailed article on the coordination chemistry of (1,4-Dimethyl-1H-imidazol-2-YL)methanol cannot be constructed at this time.

Advanced Applications of Imidazole-Metal Complexes in Sensing Technologies

A comprehensive review of scientific literature and research databases reveals a notable absence of studies specifically detailing the advanced applications of metal complexes derived from the ligand this compound in the field of sensing technologies. Despite the broad interest in imidazole-containing compounds for the development of chemical sensors, research has predominantly focused on other substituted imidazole derivatives.

The potential for a molecule to function as a sensor is often predicated on observable changes in its physical or chemical properties, such as fluorescence, color, or electrochemical behavior, upon interaction with a target analyte. For metal complexes, the nature of the organic ligand is a critical determinant of these properties. While numerous studies have explored the use of various imidazole-based ligands in metal-organic frameworks (MOFs) and discrete coordination complexes for sensing applications—targeting analytes from metal ions to small organic molecules—the specific ligand this compound has not been the subject of such published research.

Consequently, there are no detailed research findings, data tables, or specific examples of its metal complexes being utilized in sensing platforms to report at this time. The exploration of this compound in coordination chemistry, particularly concerning the photophysical and electrochemical properties of its metal complexes, remains an open area for future investigation. Such studies would be a prerequisite to determining any potential utility in the development of novel sensing technologies.

Research Findings on Sensing Applications

| Metal Complex | Target Analyte | Sensing Platform | Detection Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| No specific research data is available for metal complexes of this compound in sensing applications. |

Emerging Research Directions and Future Perspectives

Computational Chemistry and Molecular Dynamics Simulations of (1,4-Dimethyl-1H-imidazol-2-YL)methanol and its Derivatives

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for predicting the behavior of molecules and guiding experimental work. For this compound and its derivatives, these methods offer a pathway to understand their structural, electronic, and dynamic properties at an atomic level.

MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules. By simulating the molecule's movement over time, researchers can understand how it might bind to a protein's active site or how it self-assembles in solution. This is crucial for designing derivatives with specific binding affinities or material properties. Predicted data, such as collision cross-section values, offer a preliminary glimpse into the molecule's physical properties under different conditions. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 127.08659 | 124.1 |

| [M+Na]+ | 149.06853 | 134.2 |

| [M-H]- | 125.07204 | 124.4 |

| [M+NH4]+ | 144.11314 | 145.4 |

| [M+K]+ | 165.04247 | 132.8 |

Integration into Supramolecular Chemistry and Self-Assembly Processes

The imidazole (B134444) moiety is a well-established building block in supramolecular chemistry due to its ability to participate in hydrogen bonding and coordinate with metal ions. nih.gov The structure of this compound, containing both a hydrogen bond donor (hydroxyl group) and acceptor (unprotonated imidazole nitrogen), makes it an excellent candidate for designing self-assembling systems.

Research on related compounds like (1H-Imidazol-4-yl)methanol has shown that hydrogen-bonding interactions between the hydroxyl group and the imidazole nitrogen atoms can lead to the formation of extensive two-dimensional networks in the solid state. nih.gov It is anticipated that this compound could form similar predictable, ordered structures through hydrogen bonding. Furthermore, the nitrogen atoms in the imidazole ring can act as ligands, coordinating with metal centers to form metal-organic frameworks (MOFs) or discrete coordination complexes with unique topologies and potential applications in catalysis, gas storage, and sensing.

Rational Design for Biological Scaffold Development and Ligand Design for Target Interactions

The imidazole ring is a key structural motif in many biologically active molecules, including the essential amino acid histidine. mdpi.comresearchgate.net This makes imidazole derivatives, such as this compound, attractive scaffolds for the development of new therapeutic agents.

Rational drug design can leverage this scaffold to create ligands that interact with specific biological targets. For example, diimidazole analogues have been computationally designed and synthesized to act as dual inhibitors of PCSK9 and HMG-CoAR, enzymes involved in cholesterol metabolism. nih.gov Similarly, imidazole-based hybrids have shown potential as antitumor agents by inhibiting enzymes like human carbonic anhydrase (hCA) IX and II. nih.gov The hydroxymethyl group on this compound provides a convenient handle for further chemical modification, allowing for the attachment of various functional groups to optimize binding affinity and selectivity for a target protein. Its potential as a precursor for biomimetic chelating ligands, mimicking the function of histidine in metalloproteins, is also a significant area of research. mdpi.comresearchgate.net

| Compound Type | Target | Activity Range (IC₅₀) | Application |

|---|---|---|---|

| Imidazole-pyrimidine hybrids | hCA IX | 9.6 ± 0.2–32.2 ± 1.0 µM | Antitumor |

| Imidazole-pyrimidine hybrids | hCA II | 11.6 ± 0.2–31.1 ± 1.3 µM | Antitumor |

Exploration in Optoelectronic and Material Science Applications (e.g., Dyes for Solar Cells, Functional Materials)

Imidazole derivatives are gaining attention in materials science, particularly in the field of optoelectronics. Their electron-rich nature allows them to function as components in organic dyes used for dye-sensitized solar cells (DSSCs). nih.gov In a typical D-π-A (donor-π bridge-acceptor) architecture for these dyes, the imidazole motif can be incorporated as a donor, linker, or even an acceptor. nih.gov

Studies have shown that organic dyes based on 1-alkyl-1H-imidazole spacers can achieve good power conversion efficiencies in DSSCs. nih.gov The introduction of imidazole chromophores can enhance light-harvesting properties and reduce charge recombination. nih.gov this compound serves as a valuable starting material for synthesizing more complex D-π-A dyes. The hydroxyl group can be used to link the imidazole core to other parts of the dye structure, enabling the systematic tuning of the dye's optical and electrochemical properties for improved solar cell performance. Beyond solar cells, the functionalization of this compound could lead to novel functional materials with applications in organic light-emitting diodes (OLEDs) and sensors. nih.gov

Development of Novel Reaction Methodologies for Selective Functionalization

The development of new synthetic methods for the selective functionalization of the imidazole ring is crucial for accessing a wider range of derivatives with tailored properties. While the imidazole core is relatively stable, achieving regiocontrol in its functionalization can be challenging.

Future research will likely focus on developing novel methodologies to selectively modify the C-5 position of the this compound ring or to transform the hydroxymethyl group into other functionalities. Strategies may include directed metalation-trapping reactions, where a directing group guides a metalating agent to a specific position, followed by reaction with an electrophile. nih.gov For instance, lithiation of a substituted imidazole with n-butyllithium followed by reaction with DMF has been used to introduce a formyl group at the 2-position. mdpi.com Cross-coupling reactions, catalyzed by transition metals, will also be instrumental in creating new C-C and C-N bonds at specific positions on the imidazole scaffold. Recent reviews have highlighted various strategies for the regiocontrolled synthesis of substituted imidazoles, which can be adapted for this specific compound. rsc.org

Sustainable Synthesis and Green Chemical Engineering Principles

Applying the principles of green chemistry to the synthesis of this compound and its derivatives is an important future direction. uniroma1.it This involves developing synthetic routes that are more environmentally benign, efficient, and safer.

Key areas of focus include the use of greener solvents (like water or ethanol), minimizing the use of hazardous reagents, and developing catalytic methods that reduce waste and energy consumption. nih.gov For example, an eco-friendly aqueous approach has been reported for the formation of C-C bonds in the synthesis of imidazole hybrids. nih.gov Another green strategy involves using readily available and non-toxic starting materials, such as employing methanol (B129727) as a C1 source for the synthesis of related benzimidazoles, which improves atom and step economy. rsc.org The goal is to design synthetic pathways that have a lower environmental impact throughout the entire lifecycle of the chemical process, from starting materials to the final product. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1,4-Dimethyl-1H-imidazol-2-YL)methanol, and how are reaction conditions optimized?

- Methodological Answer: The compound is typically synthesized via oxidation of primary alcohols or condensation reactions. For example, oxidation of the corresponding alcohol using Dess-Martin periodinane (DMP) in methylene chloride at 4°C yields high purity products . Condensation with aldehydes, such as 1H-imidazole-4-carboxaldehyde, in methanol under reflux with glacial acetic acid as a catalyst, provides a route to imidazole-derived methanol analogs . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios using Design of Experiments (DOE) to minimize side products .

Q. How is the purity of this compound assessed in academic research?

- Methodological Answer: Purity is evaluated via High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and comparison against reference standards (e.g., EP impurities cataloged in pharmacopeial databases) . Quantitative analysis often employs calibration curves derived from certified reference materials.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer: Key techniques include:

- 1H/13C NMR : To confirm substituent positions and hydrogen bonding interactions (e.g., hydroxyl proton shifts in DMSO-d6) .

- FTIR : For identifying functional groups like -OH (broad peak ~3200 cm⁻¹) and imidazole ring vibrations .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer: Factorial design reduces experimental runs while analyzing multiple variables (e.g., temperature, solvent polarity, catalyst loading). For instance, a 2³ factorial design might test three factors at two levels to identify interactions affecting yield. Data analysis via ANOVA determines significant parameters, enabling targeted optimization . This approach is critical for scaling reactions while maintaining reproducibility.

Q. What strategies resolve contradictions in synthetic yields or physicochemical data across studies?

- Methodological Answer: Discrepancies often arise from variable reaction conditions (e.g., solvent purity, moisture levels). Cross-validation using orthogonal methods (e.g., X-ray crystallography for stereochemical confirmation, chiral HPLC for enantiomeric purity) is recommended . Replicating experiments under controlled environments (e.g., inert atmosphere) and reporting detailed protocols minimizes ambiguity .

Q. How can AI-driven simulations enhance the study of this compound’s reactivity or applications?

- Methodological Answer: AI tools integrated with software like COMSOL Multiphysics predict reaction pathways, optimize catalyst performance, or model membrane separation processes. For example, machine learning algorithms trained on kinetic data from imidazole derivatives can suggest optimal reactor designs (e.g., continuous-flow systems) or predict byproduct formation .

Q. What reactor design considerations are critical for scaling up synthesis?

- Methodological Answer: Scaling requires addressing heat transfer, mixing efficiency, and safety. Membrane reactors (e.g., for in-situ product separation) or microreactors (for exothermic reactions) improve yield and reduce waste. Computational fluid dynamics (CFD) simulations validate flow patterns and residence time distributions .

Q. How are impurities profiled and controlled during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.